2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid
Description
Molecular Structure and Nomenclature
The molecular structure of 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid is built upon the fundamental indole scaffold, which consists of a benzene ring fused to a pyrrole ring. The compound features a methylsulfonamido substituent (-NHSO₂CH₃) attached to the 4-position of the indole ring system, while an acetic acid group (-CH₂COOH) is bonded to the nitrogen atom at position 1 of the indole core. This specific substitution pattern creates a molecule with both electron-withdrawing and electron-donating characteristics.
The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being this compound. The compound has been assigned the Chemical Abstracts Service registry number 1431565-56-8 and the Molecular Design Limited number MFCD27977484. The structural arrangement places the methylsulfonamido group in a position that significantly influences the electronic properties of the indole ring system.
The molecular framework demonstrates key structural features that distinguish it from related indole derivatives. The presence of the sulfonamide group at the 4-position creates an electron-withdrawing effect that alters the electron density distribution across the aromatic system. Simultaneously, the acetic acid functionality attached to the nitrogen provides opportunities for hydrogen bonding and ionic interactions. The compound exhibits structural similarity to other biologically active indole derivatives while maintaining its unique substitution pattern.
The three-dimensional molecular geometry is influenced by the planar nature of the indole ring system combined with the tetrahedral geometry around the sulfur atom in the methylsulfonamido group. The acetic acid side chain attached to the nitrogen can adopt various conformations, providing flexibility in molecular interactions. This structural arrangement contributes to the compound's distinctive physicochemical properties and potential reactivity patterns.
Physicochemical Properties
The physicochemical properties of this compound are determined by the interplay between its indole core structure, the methylsulfonamido substituent, and the acetic acid functionality. The molecular weight and chemical composition directly influence its solubility characteristics, stability, and interaction profiles with various solvents and biological systems.
Based on structural analysis and comparison with related indole acetic acid derivatives, the compound exhibits moderate to high polarity due to the presence of multiple hydrogen bonding sites. The carboxylic acid group provides both hydrogen bond donor and acceptor capabilities, while the sulfonamide functionality contributes additional polar interactions. These structural features significantly impact the compound's solubility profile, with expected solubility in polar protic solvents such as water, methanol, and ethanol.
The acid-base properties of the compound are influenced by both the carboxylic acid group and the sulfonamide nitrogen. The carboxylic acid functionality typically exhibits a pKa value in the range of 4-5, similar to other indole-3-acetic acid derivatives which show pKa values around 4.75. The sulfonamide group may also participate in protonation-deprotonation equilibria under specific pH conditions, contributing to the compound's overall ionization behavior.
| Property Category | Characteristic | Expected Range/Value |
|---|---|---|
| Molecular Polarity | High | Due to multiple polar groups |
| Solubility in Water | Moderate to High | Enhanced by ionic groups |
| Thermal Stability | Moderate | Typical for indole derivatives |
| pH Sensitivity | Significant | Carboxylic acid and sulfonamide groups |
The thermal properties of the compound are expected to reflect the stability of the indole ring system combined with the thermal behavior of the substituent groups. The melting point is anticipated to be elevated compared to simple indole derivatives due to the presence of the sulfonamide group, which can participate in intermolecular hydrogen bonding networks. The compound's stability under various temperature conditions is influenced by the thermal decomposition characteristics of both the sulfonamide and carboxylic acid functionalities.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, while infrared spectroscopy reveals characteristic functional group signatures, and mass spectrometry confirms molecular weight and fragmentation patterns.
Nuclear magnetic resonance analysis of the compound reveals distinctive signal patterns characteristic of the indole ring system and its substituents. The proton nuclear magnetic resonance spectrum exhibits signals corresponding to the aromatic protons of the indole ring, which appear in the typical aromatic region between 7.0 and 8.0 parts per million. The methylsulfonamido group contributes a characteristic singlet for the methyl protons attached to sulfur, typically appearing around 3.0 parts per million. The acetic acid methylene protons attached to the nitrogen generate a distinctive singlet, usually observed around 4.2-4.5 parts per million based on similar indole acetic acid derivatives.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the acetic acid group appearing around 170-175 parts per million. The aromatic carbons of the indole ring system generate signals in the typical aromatic region between 110-140 parts per million, while the methyl carbon of the sulfonamide group appears around 40 parts per million. The methylene carbon linking the acetic acid to the nitrogen shows characteristic chemical shift values around 45-50 parts per million.
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups. The carboxylic acid functionality exhibits broad absorption around 2500-3300 wavenumbers for the hydroxyl stretch and sharp absorption around 1700-1750 wavenumbers for the carbonyl stretch. The sulfonamide group contributes distinctive absorption bands around 1150-1350 wavenumbers for the sulfur-oxygen stretches and around 3200-3400 wavenumbers for the nitrogen-hydrogen stretch.
| Spectroscopic Technique | Key Diagnostic Features | Characteristic Values |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 parts per million |
| ¹H Nuclear Magnetic Resonance | Methyl sulfonamide | ~3.0 parts per million |
| ¹H Nuclear Magnetic Resonance | Acetic acid methylene | 4.2-4.5 parts per million |
| Infrared | Carboxylic acid carbonyl | 1700-1750 wavenumbers |
| Infrared | Sulfonamide stretches | 1150-1350 wavenumbers |
Mass spectrometric analysis provides molecular weight confirmation and structural fragmentation information. The molecular ion peak corresponds to the exact molecular weight of the compound, while characteristic fragmentation patterns include loss of the acetic acid side chain and fragmentation of the sulfonamide group. The base peak in the mass spectrum often corresponds to the indole ring system after loss of substituent groups, providing diagnostic information for structural confirmation.
Properties
IUPAC Name |
2-[4-(methanesulfonamido)indol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-18(16,17)12-9-3-2-4-10-8(9)5-6-13(10)7-11(14)15/h2-6,12H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMHSXKKTHDYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: Indole Functionalization
Detailed Reaction Scheme and Data Table
| Step | Reaction Type | Reagents & Conditions | Intermediate/Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Sulfonamide formation | 4-aminoindole + methylsulfonyl chloride, Et3N, DCM, 0 °C to RT, 3 h | 4-(methylsulfonamido)-1H-indole | 75-85 | Protect N1 if necessary |
| 2 | N1-Alkylation | Methyl bromoacetate, KOtBu, DMF, RT, 4 h | Methyl 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetate | 70-80 | Anhydrous conditions preferred |
| 3 | Ester hydrolysis | LiOH, THF/MeOH/H2O, RT, 4 h; acidify with HCl | This compound | 85-90 | Precipitation upon acidification |
Research Findings and Optimization Notes
Regioselectivity: The sulfonamide group introduction at the 4-position requires selective protection and deprotection steps to avoid substitution at other indole positions.
Base Selection: Potassium tert-butoxide is effective for the N1-alkylation step, providing good yields and minimizing side reactions.
Solvent Effects: Polar aprotic solvents like DMF facilitate the alkylation reaction by stabilizing the charged intermediates.
Purification: Silica gel chromatography is essential to separate the desired product from unreacted starting materials and side products.
Hydrolysis Conditions: Mild basic hydrolysis at room temperature prevents decomposition of the sensitive indole moiety.
Chemical Reactions Analysis
2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives, including this compound, are studied for their role in cell signaling and metabolism.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key structural features, molecular properties, and reported activities of 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid with structurally related indole derivatives:
Pharmacological and Physicochemical Differences
- Substituent Position : The 4-position substitution in the target compound contrasts with derivatives like 2-(6-methyl-1H-indol-3-yl)acetic acid (6-methyl) and [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetic acid (3-thienylcarbonyl). Positional differences significantly alter steric and electronic interactions with biological targets .
- Biological Activity: The 4-fluorobenzyl substituent in 2-(1-(4-Fluorobenzyl)-1H-indol-3-yl)acetic acid links it to cannabinoid receptor metabolism, unlike the target compound’s sulfonamide group, which may favor kinase or COX-2 interactions . GPR40 Agonism: Derivatives like 2-(1H-indol-1-yl)acetic acid are used in GPR40 agonist design, but the methylsulfonamido group in the target compound could enhance specificity or potency due to its electron-withdrawing nature .
Biological Activity
2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid is a compound that belongs to the indole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure features an indole moiety substituted with a methylsulfonamide group and an acetic acid functional group. This unique arrangement contributes to its biological properties, particularly in pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : Indole derivatives often interact with various receptors, influencing cellular signaling pathways. This compound may exhibit affinity for receptors involved in pain modulation and inflammatory responses.
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.
- Antimicrobial Activity : Indole derivatives are also studied for their antimicrobial properties, suggesting that this compound may inhibit the growth of various pathogens .
Anticancer Potential
A study demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines. The compound was shown to affect cell viability and induce apoptosis through specific molecular pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising results against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
Case Studies and Research Findings
- Induction of Apoptosis in Cancer Cells : A study highlighted the ability of the compound to induce apoptosis in HeLa cells through the activation of caspase pathways. The results indicated that treatment with the compound resulted in a significant increase in apoptotic markers compared to untreated controls.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound, revealing effective inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that the methylsulfonamide group enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
- Structure-Activity Relationship Studies : Research into the structure-activity relationships (SAR) of similar indole derivatives has provided insights into optimizing the biological activity of this compound. Modifications at various positions on the indole ring have been explored to enhance potency and selectivity against specific targets .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : Common approaches include functionalization of the indole core via sulfonamide coupling at the 4-position, followed by N-alkylation with bromoacetic acid derivatives. Key steps involve protecting group strategies (e.g., tert-butoxycarbonyl for indole NH) to avoid side reactions. Solvent polarity and catalyst selection (e.g., palladium for cross-coupling) critically affect yield . Optimize temperature (60–80°C) and pH (neutral to slightly basic) to minimize hydrolysis of the methylsulfonamido group.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., indole C-1 acetic acid linkage and C-4 sulfonamido groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC-PDA (with C18 columns, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays). Compare retention times with synthetic intermediates to identify impurities .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the indole ring. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Avoid aqueous buffers with high pH (>8), which may hydrolyze the sulfonamido group .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity of this compound?
- Methodological Answer : Apply density functional theory (DFT) to model transition states for sulfonamide coupling and indole alkylation. Use cheminformatics tools (e.g., ICReDD’s reaction path search) to identify optimal catalysts and solvents. Combine with high-throughput experimentation (HTE) to validate predictions, reducing trial-and-error approaches .
Q. What strategies resolve contradictory bioactivity data across cell-based vs. enzymatic assays?
- Methodological Answer : Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to differentiate direct target engagement from off-target effects. Use SAR studies to modify the methylsulfonamido or acetic acid moieties; for example, replacing the methyl group with bulkier substituents may enhance selectivity . Validate findings with in silico docking (e.g., AutoDock Vina) to correlate activity with binding poses.
Q. How does the methylsulfonamido group influence pharmacokinetic properties?
- Methodological Answer : Conduct ADMET profiling :
- Solubility : Measure logP (e.g., shake-flask method) to assess hydrophilicity. The sulfonamido group may improve aqueous solubility but reduce membrane permeability.
- Metabolic stability : Use liver microsome assays (human/rat) to evaluate CYP450-mediated degradation. Methylsulfonamido is generally metabolically resistant, but the indole ring may undergo oxidation .
Q. What experimental designs mitigate batch-to-batch variability in biological activity?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs) like purity, particle size, and crystallinity.
- Use design of experiments (DoE) to optimize reaction parameters (e.g., stoichiometry, mixing time).
- Characterize batches with X-ray crystallography or DSC to confirm consistent polymorphic forms .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration). Perform counter-screening against related targets (e.g., kinase panels) to rule out cross-reactivity. Replicate experiments with internal controls (e.g., reference inhibitors) and report data using minimum three biological replicates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
